A Technical Guide to the Physicochemical Profile of 1-Benzyl-6-bromo-1H-indole for Medicinal Chemistry Applications
A Technical Guide to the Physicochemical Profile of 1-Benzyl-6-bromo-1H-indole for Medicinal Chemistry Applications
Section 1: Introduction and Strategic Context
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility and therapeutic potential. The strategic modification of this core is a fundamental exercise in drug discovery, aimed at fine-tuning its pharmacological profile.
This guide focuses on a specific, synthetically accessible derivative: 1-Benzyl-6-bromo-1H-indole . The introduction of specific substituents to the indole core is a deliberate strategy to modulate its physicochemical and biological properties:
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Bromination at the C6-Position: Halogenation is a powerful tool in drug design. The introduction of a bromine atom at the 6-position of the indole ring can significantly enhance biological activity, a phenomenon observed across various studies.[2][3] This modification influences the molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to improved potency and a modified spectrum of activity. Bromoindoles have demonstrated a wide range of biological effects, including anti-inflammatory, antifungal, and antitumor properties.[2][3][4]
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N-Benzylation: The substitution of the indole nitrogen with a benzyl group serves multiple purposes. It removes the hydrogen-bond donating capability of the N-H proton, which can drastically alter receptor-binding interactions and improve membrane permeability. Furthermore, the benzyl moiety increases lipophilicity and provides an additional aromatic system for potential π-π stacking interactions with biological targets.
This document provides a detailed examination of the core physicochemical characteristics, a validated synthesis protocol, and the therapeutic rationale for utilizing 1-Benzyl-6-bromo-1H-indole as a foundational scaffold in modern drug discovery programs.
A Note on Nomenclature: This guide pertains to 1-Benzyl-6-bromo-1H-indole, the aromatic indole derivative. Its reduced form, 1-Benzyl-6-bromoindoline, represents the saturated dihydro-analogue. While structurally related, the electronic and conformational properties differ significantly. The focus herein is on the indole scaffold, for which a more extensive body of scientific literature and characterization data is available.
Section 2: Core Physicochemical Characteristics and Medicinal Chemistry Implications
The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for its potential as a drug candidate. The key characteristics of 1-Benzyl-6-bromo-1H-indole are summarized below.
| Property | Value | Source | Implication in Medicinal Chemistry |
| Molecular Formula | C₁₅H₁₂BrN | [5][6] | Provides the elemental composition. |
| Molecular Weight | 286.17 g/mol | [5] | Falls well within the typical range for small molecule drugs (<500 Da), suggesting a favorable starting point for oral bioavailability (Lipinski's Rule of Five). |
| IUPAC Name | 1-benzyl-6-bromoindole | [5] | Unambiguous chemical identifier. |
| CAS Number | 481630-30-2 | [5] | Unique registry number for substance identification. |
| Predicted Lipophilicity (XLogP) | 4.3 | [5][6] | Indicates a high degree of lipophilicity. This can enhance cell membrane permeability but may also lead to lower aqueous solubility, increased plasma protein binding, and potential for metabolic liabilities. |
| Hydrogen Bond Donors | 0 | [7] | The N-benzylation removes the indole N-H donor, which can improve passive diffusion across biological membranes. |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | N/A | The indole nitrogen can act as a weak hydrogen bond acceptor. |
| Appearance | White to off-white solid/powder | [8] | Typical for organic compounds of this nature. |
Expert Analysis of Physicochemical Profile:
The calculated XLogP of 4.3 is the most significant parameter from a medicinal chemistry perspective.[5][6] While high lipophilicity is often correlated with potent activity due to effective penetration into hydrophobic binding pockets and cell membranes, it presents a classic optimization challenge. Researchers utilizing this scaffold must be mindful of balancing potency with developability. Strategies to mitigate risks associated with high lipophilicity might include the introduction of small polar groups in subsequent derivatization efforts, without compromising the core structure's interaction with the target.
The molecular weight of 286.17 g/mol is highly advantageous, providing ample "headroom" for further chemical modifications and optimization of the scaffold while remaining within the guidelines for orally available drugs.[5] The absence of a hydrogen bond donor, due to N-benzylation, is a key feature that distinguishes it from the parent 6-bromoindole scaffold and can be exploited to avoid undesirable binding interactions or to enhance permeability.
Section 3: Synthesis and Structural Verification
The synthesis of 1-Benzyl-6-bromo-1H-indole is a straightforward and robust procedure, typically achieved via N-alkylation of the commercially available 6-bromoindole.
Experimental Protocol: Synthesis of 1-Benzyl-6-bromo-1H-indole
Principle: This synthesis operates on the principle of nucleophilic substitution. The indole nitrogen of 6-bromoindole is deprotonated by a strong base, forming a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired N-C bond.
Materials:
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6-Bromoindole (1.0 eq)
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Benzyl bromide (1.2 eq)
-
Potassium hydroxide (KOH), powdered (1.2 eq)
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Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
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Deionized water
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
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Eluent: Ethyl acetate/Hexanes mixture
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-bromoindole (1.0 eq) and dissolve it in anhydrous DMF.
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Deprotonation: Add powdered potassium hydroxide (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the indole anion may be accompanied by a color change.
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Causality Insight: KOH is a strong, cost-effective base sufficient to deprotonate the indole nitrogen (pKa ≈ 17). Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the potassium cation without interfering with the nucleophilicity of the indole anion.
-
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Stir the reaction overnight at room temperature.
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Causality Insight: A slight excess of benzyl bromide ensures the complete consumption of the valuable 6-bromoindole starting material. The reaction is typically run overnight to ensure it proceeds to completion.
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-
Workup: Quench the reaction by adding deionized water. This will dissolve the inorganic salts and precipitate the organic product.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Benzyl-6-bromo-1H-indole.
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Self-Validation: The progress of the reaction and the purity of the final product should be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
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Visualizing the Synthesis Workflow
Caption: Workflow for the N-benzylation of 6-bromoindole.
Structural Verification:
The identity and purity of the synthesized compound would be authoritatively confirmed using a suite of spectroscopic techniques:
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¹H NMR: Key diagnostic signals would include the disappearance of the broad N-H proton signal (typically >10 ppm) from the starting material and the appearance of a singlet for the benzylic methylene (-CH₂-) protons around 5.3-5.5 ppm, in addition to the characteristic aromatic proton signals.
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¹³C NMR: Confirmation of the total number of unique carbon atoms and the appearance of the benzylic carbon signal.
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Mass Spectrometry (MS): The observation of the molecular ion peak corresponding to the calculated mass (286.17 g/mol ), including the characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio).
Section 4: Relevance and Applications in Medicinal Chemistry
The 1-Benzyl-6-bromoindole scaffold is a promising starting point for developing therapeutics targeting several disease areas, most notably cancer.
Anticancer Potential: A Scaffold for Kinase Inhibitors
The rationale for its use in oncology is strongly supported by studies on structurally similar compounds. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with significant anti-proliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines.[9][10]
VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis , the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][9] By inhibiting VEGFR-2, a drug can effectively cut off the blood supply to a tumor, leading to cell death and a reduction in tumor size. The 1-benzyl-6-bromoindole core provides a validated structural framework to engage the ATP-binding pocket of kinases like VEGFR-2. The benzyl group can occupy a hydrophobic region of the pocket, while the bromoindole core can form key interactions with the hinge region.
Visualizing the Mechanism of Action
Caption: Inhibition of the VEGFR-2 signaling pathway by a bromoindole-based drug.
Other Potential Applications
Beyond oncology, the bromoindole core is associated with a spectrum of bioactivities. Studies on various 6-bromoindole derivatives have demonstrated significant anti-inflammatory activity through the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα).[2] This suggests that derivatives of 1-Benzyl-6-bromoindole could be explored as leads for treating inflammatory disorders.
Section 5: Safety and Handling
Based on available data for this and structurally related compounds, 1-Benzyl-6-bromo-1H-indole is classified with the following hazards:
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H315: Causes skin irritation[5]
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H319: Causes serious eye irritation[5]
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H335: May cause respiratory irritation[5]
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Section 6: Conclusion
1-Benzyl-6-bromo-1H-indole represents a strategically designed chemical scaffold with significant potential for medicinal chemistry. Its physicochemical profile is characterized by a drug-like molecular weight and a high lipophilicity that favors membrane permeability, presenting a clear opportunity for lead optimization. Its synthesis is robust and scalable. The strong precedent for potent biological activity from its bromoindole core, particularly in the inhibition of protein kinases like VEGFR-2, positions this molecule as a high-value starting point for the development of next-generation therapeutics, especially in the field of oncology.
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